molecular formula C7H4Cl2N2S B179748 2,3-Dichloro-4-thiocyanatoaniline CAS No. 7494-03-3

2,3-Dichloro-4-thiocyanatoaniline

Cat. No.: B179748
CAS No.: 7494-03-3
M. Wt: 219.09 g/mol
InChI Key: HHYXNAYEWINMOA-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-thiocyanatoaniline is a useful research compound. Its molecular formula is C7H4Cl2N2S and its molecular weight is 219.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antifungal Activity

2,3-Dichloro-4-thiocyanatoaniline and its derivatives have demonstrated significant antifungal properties. In a study, thiocyanatoaniline derivatives, including compounds similar to this compound, were synthesized and tested for their activity against dermatophytes. They exhibited therapeutic potential with low toxicity and skin sensitization in clinical trials (Croshaw, Davidson, & Spooner, 1966).

Synthesis of Antimicrobials

The compound has been utilized in the synthesis of new antimicrobials. A study focused on synthesizing N-derivatives of 2,5-dichloroaniline and 2,5-dichloro-4-thiocyanatoaniline, revealing strong antibacterial activities against Staphylococcus aureus (Kimura et al., 1962).

Chemical Synthesis and Reactions

This compound is also used in various chemical synthesis processes. For instance, it has been employed in the reaction with 4-nitrochlorobenzene to synthesize 4-amino-3,4'-dinitrodiphenyl sulfide, a compound of interest in organic chemistry (Pilyugin et al., 2003).

Spectrophotometric Analysis

The compound plays a role in spectrophotometric analysis methods. For example, it has been used in methods for the rapid measurement of thiocyanate in biological fluids like serum and urine (Giraudi & Grillo, 1981).

Biological Activity Studies

This compound derivatives have been studied for their biological activities, such as antioxidant and cytotoxic effects against cancer cell lines. This highlights the potential biomedical applications of these compounds (Gunasekaran et al., 2017).

Properties

IUPAC Name

(4-amino-2,3-dichlorophenyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2S/c8-6-4(11)1-2-5(7(6)9)12-3-10/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYXNAYEWINMOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)Cl)SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562101
Record name 4-Amino-2,3-dichlorophenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7494-03-3
Record name 4-Amino-2,3-dichlorophenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cold (0-5° C.) solution of 2,3-dichloroaniline (2 g) and sodium thiocyanate (3 g) in MeOH (30 ml), was added a solution of bromine (2 g) in MeOH (10 ml) saturated with sodium bromide. The solution was left to stir for 1 hour. The reaction mixture was poured into water (200 ml) and neutralised with sodium carbonate to pH 8. The solid was collected by filtration and dried to yield the title compound as a white solid (2.38 g) 88%. NMR: 6.35 (s, 2H), 6.81 (d, 1H), 7.55 (d, 1H); m/z (EI+): 218.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
88%

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